Fepradinol Fepradinol Fepradinol is an aralkylamine.
Brand Name: Vulcanchem
CAS No.: 63075-47-8
VCID: VC0527925
InChI: InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3
SMILES: CC(C)(CO)NCC(C1=CC=CC=C1)O
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

Fepradinol

CAS No.: 63075-47-8

Cat. No.: VC0527925

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fepradinol - 63075-47-8

Specification

CAS No. 63075-47-8
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol
Standard InChI InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3
Standard InChI Key PVOOBRUZWPQOER-UHFFFAOYSA-N
SMILES CC(C)(CO)NCC(C1=CC=CC=C1)O
Canonical SMILES CC(C)(CO)NCC(C1=CC=CC=C1)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Fepradinol (IUPAC name: 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol) is a secondary alcohol with a molecular formula of C12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_2 and a molecular weight of 209.28 g/mol . Its structure features a phenylethylamine backbone modified with hydroxyl and methyl groups, conferring amphiphilic properties . The hydrochloride salt form (CAS 67704-50-1) has a molecular weight of 245.74 g/mol, enhancing its solubility in aqueous media . Key physicochemical properties include:

PropertyValueSource
Density1.084 g/cm³
Boiling Point343°C at 760 mmHg
Flash Point118.1°C
SMILES NotationCC(C)(CO)NCC(C1=CC=CC=C1)O

The compound’s stereochemistry remains partially characterized, with unresolved configurations at the chiral centers .

Pharmacological Efficacy in Preclinical Models

Acute Inflammation

In carrageenin-induced pleurisy, fepradinol (100 mg/kg) reduced exudate volume by 70% and leukocyte migration by 65%, comparable to piroxicam but with faster onset . It also mitigated endotoxin-induced diarrhea in mice, highlighting dual anti-inflammatory and antidiarrheal effects .

Chronic Inflammation

While human trials are absent, chronic rodent models showed sustained suppression of granuloma formation and collagen-induced arthritis . The compound’s ability to modulate gamma-glutamyltransferase levels suggests tissue-protective effects .

Comparative Pharmacodynamics

Fepradinol’s divergence from cyclooxygenase inhibition is illustrated below:

ParameterFepradinolIndomethacin
Prostaglandin InhibitionNone Yes
Zymosan Edema Suppression85% Ineffective
Vascular Permeability55% Reduction 20% Reduction

This profile positions fepradinol as a candidate for inflammatory conditions where prostaglandins mediate tissue repair, such as mucosal healing.

Synthesis and Industrial Production

Fepradinol is synthesized via reductive amination of 2-hydroxy-2-phenylethylamine with 2-methyl-1,2-propanediol, yielding a racemic mixture . Industrial batches (98% purity) are priced at $Inquiry/100g, though scalable production methods remain proprietary .

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